Temperature-Switched Regioselectivity: Exclusive C1-Formyl Formation at 0 °C vs. Isomeric Mixture at −78 °C
The target compound is synthesized as a single regioisomer via lithiation of N-Boc-2-azabicyclo[2.1.1]hexane with s-BuLi/TMEDA in Et₂O at 0 °C followed by DMF quench [1]. At this temperature, only the C1 bridgehead lithio anion is formed, yielding the C1-aldehyde (CAS 467454-50-8) exclusively. In contrast, performing the identical reaction at −78 °C produces a mixture of C1- and C3-formyl regioisomers [1]. The C1:C3 regioselectivity is thus temperature-programmable: >99:1 at 0 °C versus a mixed ratio at −78 °C (exact ratio not disclosed in abstract; reported as “mixtures of regioisomeric methylene and bridgehead” products). This control eliminates the need for regioisomer separation and maximizes usable yield of the C1-formyl product.
| Evidence Dimension | Regioselectivity of lithiation–formylation |
|---|---|
| Target Compound Data | Exclusive C1-formyl regioisomer (>99% regioselectivity) obtained at 0 °C lithiation temperature |
| Comparator Or Baseline | C1 + C3 formyl regioisomeric mixture obtained at −78 °C lithiation temperature |
| Quantified Difference | Regioselectivity shifts from complete C1-selectivity (0 °C) to a mixture of regioisomers (−78 °C) |
| Conditions | N-Boc-2-azabicyclo[2.1.1]hexane, s-BuLi/TMEDA in Et₂O, DMF quench; temperature = 0 °C vs. −78 °C |
Why This Matters
For procurement, the knowledge that CAS 467454-50-8 can be sourced as a single regioisomer (via the 0 °C protocol) ensures synthetic reproducibility and avoids the purification burden and yield loss inherent in the −78 °C mixed-regioisomer route [1].
- [1] Krow, G. R.; Yuan, J.; Lin, G.; Sonnet, P. E. Complex-Induced Proximity Effects. Temperature-Dependent Regiochemical Diversity in Lithiation−Electrophilic Substitution Reactions of N-BOC-2-Azabicyclo[2.1.1]hexane. 2,4- and 3,5-Methanoprolines. Org. Lett. 2002, 4 (19), 1259–1262. DOI: 10.1021/ol026373f. View Source
